4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile
CAS No.:
Cat. No.: VC14658011
Molecular Formula: C6H6BrN3
Molecular Weight: 200.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6BrN3 |
---|---|
Molecular Weight | 200.04 g/mol |
IUPAC Name | 4-bromo-1-ethylpyrazole-3-carbonitrile |
Standard InChI | InChI=1S/C6H6BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3 |
Standard InChI Key | YZQHTTUEHVAXJU-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C#N)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile (CAS 1707746-91-5) is systematically named according to IUPAC guidelines as 4-bromo-1-ethylpyrazole-3-carbonitrile . Its molecular weight is 200.04 g/mol, and the canonical SMILES representation is CCN1C=C(C(=N1)C#N)Br
, which encodes the ethyl group at N1, bromine at C4, and nitrile at C3. The InChI key YZQHTTUEHVAXJU-UHFFFAOYSA-N
provides a standardized identifier for databases and computational studies .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 200.04 g/mol |
Boiling Point (Predicted) | 314.1 ± 27.0°C |
Density (Predicted) | 1.60 ± 0.1 g/cm³ |
Purity | ≥95% |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbonitrile typically begins with the ethylation of 4-bromo-1H-pyrazole-3-carbonitrile. A reported method involves reacting 4-bromopyrazole with ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate . Alternatively, cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated nitriles may yield the pyrazole core, followed by bromination at the 4-position using bromine or N-bromosuccinimide .
Representative Reaction Scheme:
-
Ethylation:
-
Bromination:
Purification and Characterization
Post-synthesis purification is achieved via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures . Purity is confirmed by HPLC (≥95%), and structural validation employs mass spectrometry (ESI-MS m/z 199.97 [M+H]⁺) and elemental analysis .
Physicochemical Properties
Thermal Stability and Solubility
The compound’s predicted boiling point of 314.1°C suggests moderate thermal stability, suitable for reactions under reflux conditions . Its density of 1.60 g/cm³ aligns with brominated aromatics, indicating a compact molecular packing. Solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile is high, whereas aqueous solubility is limited (slightly soluble in water) .
Reactivity and Functional Group Transformations
The nitrile group at C3 participates in nucleophilic additions, enabling conversion to amides or carboxylic acids. The bromine atom at C4 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating access to biaryl derivatives . Additionally, the ethyl group at N1 can be further functionalized via oxidation or alkylation.
Table 2: Common Reactions and Applications
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl pharmaceuticals |
Nitrile Hydrolysis | H₂SO₄, H₂O, Δ | Carboxamide intermediates |
N-Alkylation | Alkyl halides, NaH, THF | Diversified pyrazole libraries |
Applications in Pharmaceutical and Material Science
Enzyme Inhibition
4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile serves as a scaffold for liver alcohol dehydrogenase (ADH) inhibitors. Molecular docking studies suggest that the bromine atom and nitrile group interact with the enzyme’s hydrophobic pocket and catalytic zinc ion, respectively . Derivatives of this compound have shown IC₅₀ values in the micromolar range, making them candidates for treating alcohol-related disorders .
Building Block for Bipyrazoles
The compound’s bromine atom enables Ullmann or Buchwald-Hartwig couplings to synthesize 1,4′-bipyrazoles, which exhibit antitumor and antimicrobial activities . For example, coupling with 1H-pyrazole-4-boronic acid yields bipyrazoles evaluated against MCF-7 breast cancer cells .
Agricultural Chemistry
Incorporating 4-bromo-1-ethyl-1H-pyrazole-3-carbonitrile into fungicides and herbicides enhances their efficacy. Its nitrile group can be transformed into thioureas or triazoles, which disrupt fungal cell membranes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume